molecular formula C15H8ClFN2 B2453836 2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile CAS No. 339012-97-4

2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile

Cat. No.: B2453836
CAS No.: 339012-97-4
M. Wt: 270.69
InChI Key: ZNYUZZSCBAESOX-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is an organic compound that features a complex aromatic structure It contains a chlorophenyl group, a cyano group, and a fluorobenzenecarbonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzyl cyanide with 6-fluorobenzonitrile under specific conditions, such as the presence of a base and a suitable solvent. The reaction may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups, onto the aromatic rings.

Scientific Research Applications

2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound can be used in the study of biological systems, particularly in understanding how aromatic compounds interact with biological molecules.

    Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[(2-Chlorophenyl)(cyano)methyl]-benzenecarbonitrile: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-[(2-Bromophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile: Contains a bromine atom instead of chlorine, potentially altering its chemical properties and applications.

    2-[(2-Chlorophenyl)(cyano)methyl]-4-fluorobenzenecarbonitrile: The position of the fluorine atom is different, which can influence the compound’s reactivity and interactions.

Uniqueness

2-[(2-Chlorophenyl)(cyano)methyl]-6-fluorobenzenecarbonitrile is unique due to the specific arrangement of its functional groups. The presence of both chlorine and fluorine atoms, along with the cyano group, provides a distinct set of chemical properties that can be leveraged in various applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

2-[(2-chlorophenyl)-cyanomethyl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClFN2/c16-14-6-2-1-4-11(14)12(8-18)10-5-3-7-15(17)13(10)9-19/h1-7,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNYUZZSCBAESOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)C2=C(C(=CC=C2)F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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